4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene with an appropriate alkylating agent to introduce the ethyl groupSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the amino alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or amines .
Scientific Research Applications
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol group allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of a thiophene ring and an amino alcohol group.
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-[1-(5-methylthiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8(13)6-7-12-10(3)11-5-4-9(2)14-11/h4-5,8,10,12-13H,6-7H2,1-3H3 |
InChI Key |
XTGRHQKVKRSSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCC(C)O |
Origin of Product |
United States |
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